(4Z,5Z)-5-[(furan-2-yl)methylidene]-4-[(3-methylphenyl)imino]-1,3-thiazolidin-2-one
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Overview
Description
(4Z,5Z)-5-[(furan-2-yl)methylidene]-4-[(3-methylphenyl)imino]-1,3-thiazolidin-2-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound features a thiazolidinone core with a furan-2-ylmethylene and m-tolylimino substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,5Z)-5-[(furan-2-yl)methylidene]-4-[(3-methylphenyl)imino]-1,3-thiazolidin-2-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of a thiazolidinone derivative with a furan-2-carbaldehyde and m-toluidine in the presence of a suitable catalyst. The reaction conditions may include refluxing in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z,5Z)-5-[(furan-2-yl)methylidene]-4-[(3-methylphenyl)imino]-1,3-thiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications based on its biological activities.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (4Z,5Z)-5-[(furan-2-yl)methylidene]-4-[(3-methylphenyl)imino]-1,3-thiazolidin-2-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell walls or enzymes. If it has anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(4Z,5Z)-5-(furan-2-ylmethylene)-4-(p-tolylimino)thiazolidin-2-one: Similar structure with a p-tolylimino substituent.
(4Z,5Z)-5-(furan-2-ylmethylene)-4-(phenylimino)thiazolidin-2-one: Similar structure with a phenylimino substituent.
Uniqueness
The uniqueness of (4Z,5Z)-5-[(furan-2-yl)methylidene]-4-[(3-methylphenyl)imino]-1,3-thiazolidin-2-one lies in its specific substituents, which may impart distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-4-(3-methylphenyl)imino-1,3-thiazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-10-4-2-5-11(8-10)16-14-13(20-15(18)17-14)9-12-6-3-7-19-12/h2-9H,1H3,(H,16,17,18)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJCSPMUERTOAV-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=CC=CO3)SC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N=C2/C(=C/C3=CC=CO3)/SC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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